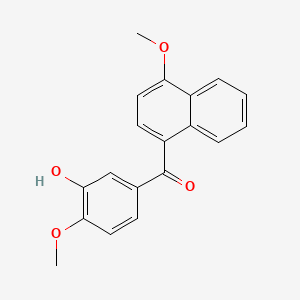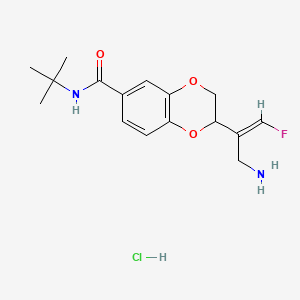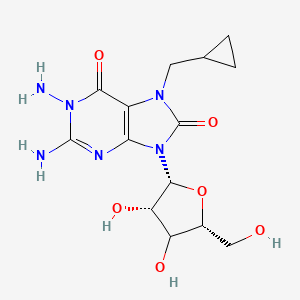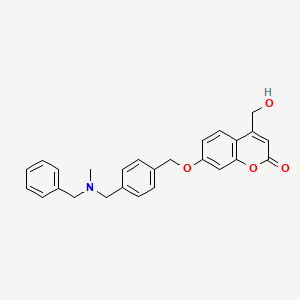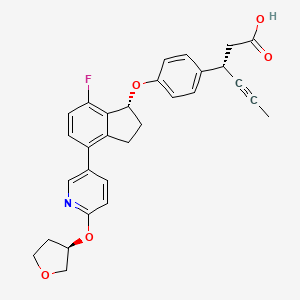
Xelaglifam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xelaglifam is a novel compound developed as a G-protein-coupled receptor 40 (GPR40) agonist. It is primarily used for the treatment of Type 2 diabetes by inducing glucose-dependent insulin secretion and reducing circulating glucose levels . This compound has shown promising results in both in vitro and in vivo studies, making it a significant candidate in diabetes management.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Xelaglifam involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The process also includes rigorous quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Xelaglifam undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Xelaglifam has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential in treating Type 2 diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Xelaglifam exerts its effects by acting as an agonist for G-protein-coupled receptor 40 (GPR40). This receptor is involved in glucose-dependent insulin secretion. Upon binding to GPR40, this compound enhances the recruitment of β-arrestin and increases the mobilization of calcium ions, leading to increased insulin secretion. This mechanism helps in maintaining glycemic control in patients with Type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Fasiglifam: Another GPR40 agonist used for diabetes treatment.
Pioglitazone: A thiazolidinedione used to improve insulin sensitivity.
Metformin: A biguanide that reduces hepatic glucose production.
Uniqueness of Xelaglifam: this compound is unique due to its enhanced β-arrestin recruitment and sustained glycemic control compared to other GPR40 agonists like Fasiglifam. It also shows a longer-lasting effect on β-cells, leading to improved insulin secretion and glucose tolerance .
Eigenschaften
CAS-Nummer |
2230597-99-4 |
|---|---|
Molekularformel |
C30H28FNO5 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxypyridin-3-yl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |
InChI-Schlüssel |
IJUWQJZOUDTENA-HRRBBWQUSA-N |
Isomerische SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |
Kanonische SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


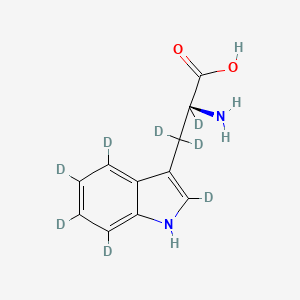
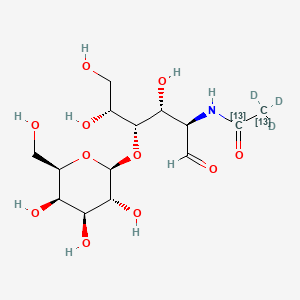
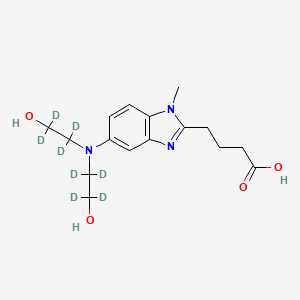
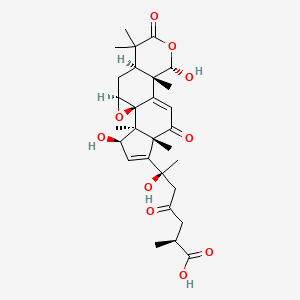
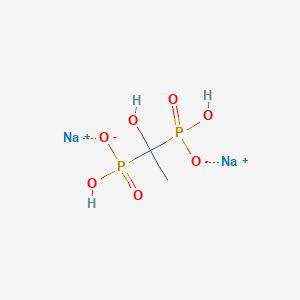
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)



